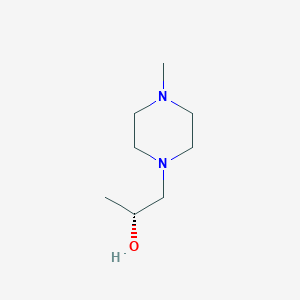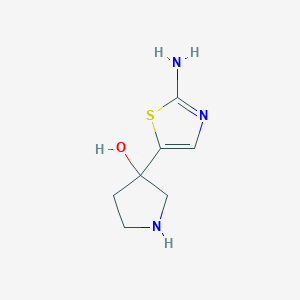
3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol
描述
3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted with a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both amino and hydroxyl functional groups within its structure allows for diverse chemical reactivity and potential for forming hydrogen bonds, which can be crucial in biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed through the cyclization of appropriate precursors, such as amino alcohols or amino acids, using cyclization agents like phosphorus oxychloride or through reductive amination.
Coupling of Thiazole and Pyrrolidine Rings: The final step involves coupling the thiazole ring with the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions where the amino group on the thiazole ring reacts with a suitable leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol can undergo oxidation to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the thiazole ring.
Substitution: Nucleophilic substitution can be facilitated by using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(2-Amino-1,3-dihydrothiazol-5-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites through hydrogen bonding and other interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The thiazole ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding.
相似化合物的比较
Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)pyrrolidine: Lacks the hydroxyl group, which may reduce its hydrogen bonding capability.
3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-2-one: Contains a ketone instead of a hydroxyl group, altering its reactivity and binding properties.
2-(2-Amino-1,3-thiazol-5-yl)ethanol: A simpler structure with a shorter carbon chain, potentially affecting its biological activity.
Uniqueness
3-(2-Amino-1,3-thiazol-5-yl)pyrrolidin-3-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its ability to form hydrogen bonds and interact with biological targets. This dual functionality can make it a more versatile compound in medicinal chemistry compared to its analogs.
属性
IUPAC Name |
3-(2-amino-1,3-thiazol-5-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c8-6-10-3-5(12-6)7(11)1-2-9-4-7/h3,9,11H,1-2,4H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLCQMTUQJRRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CN=C(S2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564593-56-1 | |
| Record name | 3-(2-amino-1,3-thiazol-5-yl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


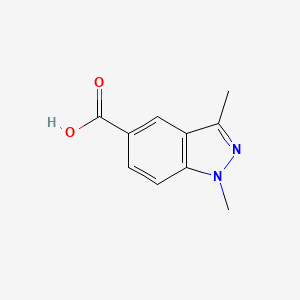
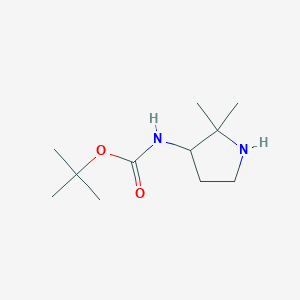
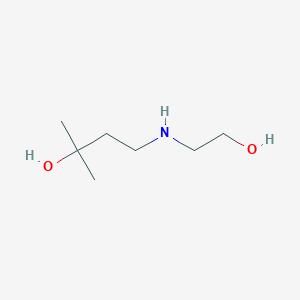



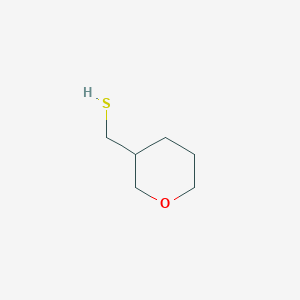
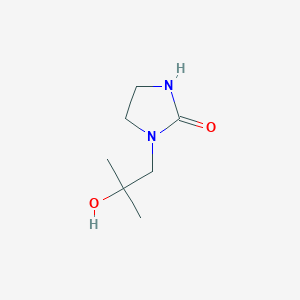

![2-Oxaspiro[4.4]nonan-7-one](/img/structure/B3391293.png)



